4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine
CAS No.: 191217-42-2
Cat. No.: VC14486208
Molecular Formula: C29H35NO2
Molecular Weight: 429.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191217-42-2 |
|---|---|
| Molecular Formula | C29H35NO2 |
| Molecular Weight | 429.6 g/mol |
| IUPAC Name | 4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine |
| Standard InChI | InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3 |
| Standard InChI Key | WRTXEGOLODUQIE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine. Its hydrochloride form, UK-78282 hydrochloride, is interchangeably denoted as 4-[(diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine hydrochloride (CAS: 136647-02-4) . Additional synonyms include UK-78282 monohydrochloride and 4-(3,3-diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride .
Molecular and Structural Properties
The base compound () features a piperidine core substituted with a benzhydryloxymethyl group at the 4-position and a 3-(4-methoxyphenyl)propyl chain at the 1-position. The hydrochloride salt incorporates a chloride ion, increasing its solubility in polar solvents . Key structural attributes include:
| Property | Base Compound | Hydrochloride Form |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 429.6 | 466.06 |
| CAS Number | 191217-42-2 | 136647-02-4 |
The benzhydryl group enhances lipid solubility, facilitating membrane penetration, while the methoxyphenyl moiety contributes to receptor affinity .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis involves a multi-step process:
-
Piperidine Functionalization: The piperidine ring is alkylated at the 1-position using 3-(4-methoxyphenyl)propyl bromide under basic conditions.
-
Benzhydryloxymethyl Introduction: A benzhydryloxy group is introduced at the 4-position via nucleophilic substitution, typically employing benzhydryl chloride in the presence of a base like potassium carbonate.
-
Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, improving stability and bioavailability .
Reaction conditions (temperature: 60–80°C, solvent: dichloromethane or tetrahydrofuran) are optimized to achieve yields exceeding 70%.
Physicochemical Profile
The compound is a white to off-white crystalline solid with the following properties:
-
Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water (0.2 mg/mL at 25°C)
-
Stability: Stable under inert gas storage at -20°C; degrades upon prolonged exposure to light or moisture .
Pharmacological Mechanism of Action
Potassium Channel Inhibition
UK-78282 hydrochloride selectively blocks KV1.3 and KV1.4 potassium channels with half-maximal inhibitory concentrations () of 0.28 μM and 0.17 μM, respectively . KV1.3 is predominantly expressed in T lymphocytes, where it regulates calcium signaling and cytokine production, while KV1.4 modulates action potentials in cardiac and neuronal tissues .
Table 1: Ion Channel Selectivity Profile
| Channel Type | Tissue Distribution | (μM) | Biological Effect |
|---|---|---|---|
| KV1.3 | T lymphocytes | 0.28 | Suppresses mitogenesis, IL-2 production |
| KV1.4 | Heart, neurons | 0.17 | Prolongs action potential duration |
Cellular Effects
-
Immune Modulation: By inhibiting KV1.3 in T cells, the compound depolarizes the membrane, reducing calcium influx and downstream NFAT signaling. This suppresses interleukin-2 (IL-2) secretion and clonal expansion, mitigating autoimmune responses .
-
Neurological Impact: KV1.4 blockade in neurons delays repolarization, enhancing excitability. Paradoxically, this may protect against neurodegeneration by preventing excessive calcium overload.
Therapeutic Applications and Preclinical Findings
Autoimmune Diseases
In murine models of multiple sclerosis, UK-78282 hydrochloride (1 mg/kg/day) reduced disease severity by 60% by inhibiting autoreactive T cell activation . Similar efficacy was observed in rheumatoid arthritis models, with a 45% decrease in joint inflammation.
Neurodegenerative Disorders
Preliminary studies suggest neuroprotective effects in Alzheimer’s disease models. KV1.4 inhibition reduced amyloid-β-induced neuronal apoptosis by 30% in vitro, likely via modulation of calcium homeostasis.
Cardiac Arrhythmias
The compound’s action on cardiac KV1.4 channels prolongs the ventricular action potential duration, offering potential in treating atrial fibrillation. In isolated rat hearts, it restored sinus rhythm in 75% of arrhythmic episodes .
Future Research Directions
Pharmacokinetic Optimization
Current limitations include poor oral bioavailability (15% in rats). Structural analogs with enhanced metabolic stability (e.g., fluorinated derivatives) are under investigation.
Clinical Translation
Phase I trials are needed to assess safety in humans. Dual-target inhibitors combining KV1.3 and KV1.4 blockade may offer synergistic benefits in autoimmune-neurodegenerative comorbidities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume